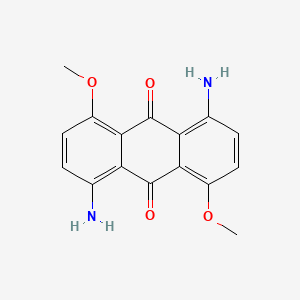
9,10-Anthracenedione, 1,5-diamino-4,8-dimethoxy-
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
9,10-Anthracenedione, 1,5-diamino-4,8-dimethoxy-: is an organic compound with the molecular formula C16H14N2O4. It is a derivative of anthracenedione, characterized by the presence of amino and methoxy groups at specific positions on the anthracene ring. This compound is known for its vibrant color and is used in various industrial applications, particularly in the synthesis of dyes and pigments .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 9,10-Anthracenedione, 1,5-diamino-4,8-dimethoxy- typically involves the nitration of anthracene followed by reduction and subsequent methoxylation. The reaction conditions often require controlled temperatures and the use of specific catalysts to ensure the desired substitution pattern on the anthracene ring .
Industrial Production Methods: Industrial production of this compound may involve multi-step processes, including the use of high-pressure reactors and specialized equipment to handle the reagents and intermediates safely. The production process is optimized for yield and purity, ensuring that the final product meets the required specifications for its intended applications .
Chemical Reactions Analysis
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, often leading to the formation of quinones.
Reduction: Reduction reactions can convert the quinone form back to the hydroquinone form.
Substitution: The amino and methoxy groups can participate in substitution reactions, allowing for further functionalization of the molecule.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are frequently used.
Substitution: Conditions for substitution reactions often involve the use of strong acids or bases to facilitate the reaction.
Major Products: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield anthraquinone derivatives, while substitution reactions can introduce various functional groups onto the anthracene ring .
Scientific Research Applications
Chemistry: In chemistry, 9,10-Anthracenedione, 1,5-diamino-4,8-dimethoxy- is used as an intermediate in the synthesis of complex organic molecules. Its unique structure allows for diverse chemical modifications, making it valuable in organic synthesis .
Biology and Medicine: Its ability to interact with biological molecules makes it a useful tool in various biochemical assays .
Industry: In the industrial sector, this compound is primarily used in the production of dyes and pigments. Its vibrant color and stability make it suitable for use in textiles, inks, and coatings .
Mechanism of Action
The mechanism of action of 9,10-Anthracenedione, 1,5-diamino-4,8-dimethoxy- involves its interaction with molecular targets such as enzymes and receptors. The amino and methoxy groups play a crucial role in binding to these targets, influencing the compound’s biological activity. The pathways involved may include electron transfer processes and the formation of reactive intermediates that can interact with cellular components .
Comparison with Similar Compounds
9,10-Anthracenedione, 1,4-diamino-: This compound has amino groups at the 1 and 4 positions, differing from the 1,5-diamino substitution pattern.
9,10-Anthracenedione, 1,5-dihydroxy-: This compound features hydroxyl groups instead of methoxy groups at the 4 and 8 positions.
Uniqueness: The unique combination of amino and methoxy groups in 9,10-Anthracenedione, 1,5-diamino-4,8-dimethoxy- imparts distinct chemical and physical properties, such as enhanced solubility and specific reactivity patterns. These characteristics make it particularly valuable in applications where precise chemical modifications are required .
Properties
CAS No. |
1533-34-2 |
|---|---|
Molecular Formula |
C16H14N2O4 |
Molecular Weight |
298.29 g/mol |
IUPAC Name |
1,5-diamino-4,8-dimethoxyanthracene-9,10-dione |
InChI |
InChI=1S/C16H14N2O4/c1-21-9-5-3-7(17)11-13(9)15(19)12-8(18)4-6-10(22-2)14(12)16(11)20/h3-6H,17-18H2,1-2H3 |
InChI Key |
NBZUTLRPQMFBDM-UHFFFAOYSA-N |
Canonical SMILES |
COC1=C2C(=C(C=C1)N)C(=O)C3=C(C=CC(=C3C2=O)N)OC |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


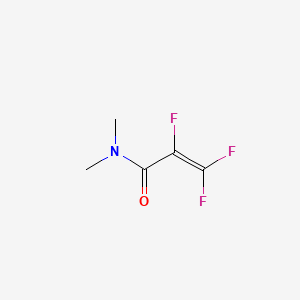
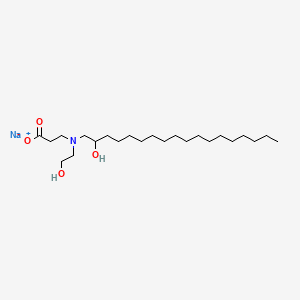
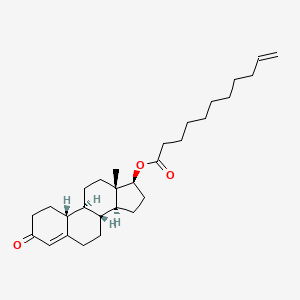
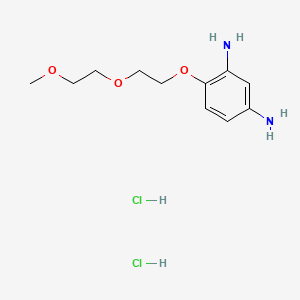

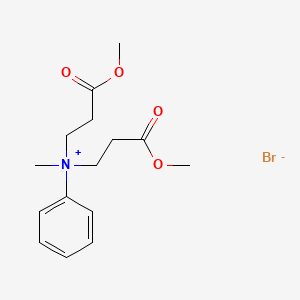
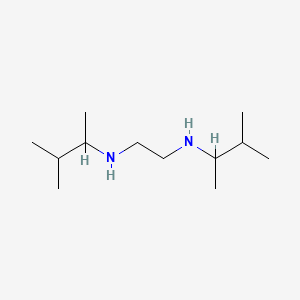

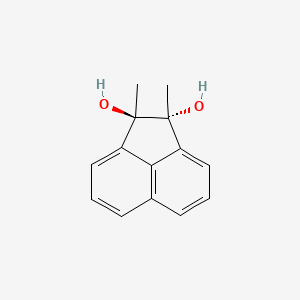
![Methylethyl 2-chloro-5-{[(2-methoxyethoxy)thioxomethyl]amino}benzoate](/img/structure/B12679607.png)

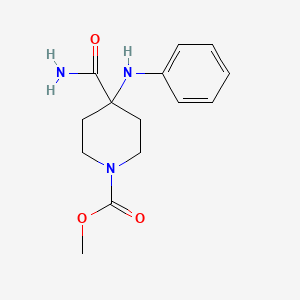

![2-[(Tributylstannyl)oxy]-N-[2-[(tributylstannyl)oxy]ethyl]ethylamine](/img/structure/B12679633.png)
